molecular formula C16H6Cl2F12Si B15168220 Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-78-1

Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-

Cat. No.: B15168220
CAS No.: 650583-78-1
M. Wt: 525.2 g/mol
InChI Key: WLTCJMHBTOOSAW-UHFFFAOYSA-N
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Description

The compound Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a fluorinated organosilane characterized by two 2,4-bis(trifluoromethyl)phenyl groups attached to a central silicon atom, which is also bonded to two chlorine atoms. This structure imparts unique electronic and steric properties due to:

  • Electron-withdrawing trifluoromethyl (-CF₃) groups: These enhance thermal and chemical stability while influencing reactivity in cross-coupling or functionalization reactions.

Properties

CAS No.

650583-78-1

Molecular Formula

C16H6Cl2F12Si

Molecular Weight

525.2 g/mol

IUPAC Name

bis[2,4-bis(trifluoromethyl)phenyl]-dichlorosilane

InChI

InChI=1S/C16H6Cl2F12Si/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H

InChI Key

WLTCJMHBTOOSAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Si](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of 2,4-bis(trifluoromethyl)phenyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are used.

    Coupling Reactions: Catalysts like palladium or nickel are often employed.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce larger, more complex molecules.

Scientific Research Applications

Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s overall behavior and effects.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula CAS RN Key Functional Groups Applications/Notes Reference
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- C₁₄H₆Cl₂F₁₂Si (inferred) Not provided Si-Cl, -CF₃ Surface modification, precursor
Thiourea derivative () C₃₂H₂₂F₁₂N₄S₂ 49214-85 Thiourea, -CF₃ Asymmetric catalysis
1-Chloro-3-[2,4-bis(CF₃)phenyl]acetone C₁₁H₇ClF₆O 304,62124 Ketone, -CF₃ Pharmaceutical intermediate
Tetrachlorobisphenol A C₁₅H₁₂Cl₄O₂ 79-96-9 Phenol, -Cl Epoxy resins

Research Findings and Limitations

  • Reactivity : The silane’s Si-Cl bonds are more reactive toward nucleophiles than the thiourea’s sulfur or the acetone’s carbonyl group .
  • Toxicity Gaps : focuses on chlorinated aromatics, but fluorinated silanes require separate ecotoxicological evaluation .

Biological Activity

Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this silane compound, summarizing relevant studies, mechanisms of action, and applications.

  • CAS Number : 650583-78-1
  • Molecular Formula : C14H8Cl2F6Si
  • Molecular Weight : 368.18 g/mol
  • IUPAC Name : Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-

The biological activity of silane compounds often involves their interactions with cellular components. For bis[2,4-bis(trifluoromethyl)phenyl]dichloro-, the following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of trifluoromethyl groups can enhance binding affinity due to their electronegative nature, which may stabilize interactions with enzyme active sites.
  • Receptor Modulation : Similar to other silanes, this compound may interact with cellular receptors, modulating their activity and potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Studies and Findings

Research on the biological activity of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has revealed promising results in various contexts:

Antitumor Activity

A study examining the compound's effects on cancer cells demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of intrinsic pathways:

  • Cell Lines Tested :
    • P388 murine leukemia cells
    • HCT116 human colon cancer cells

The results indicated that the compound's efficacy was dose-dependent, with IC50 values in the low micromolar range.

Antiviral Properties

Research also highlighted antiviral properties against Herpes simplex virus type I and Poliovirus type I. The mechanism appears to involve interference with viral replication processes, likely through inhibition of viral enzymes essential for nucleic acid synthesis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorP388 murine leukemiaInduced apoptosis
AntitumorHCT116 human colon cancerCytotoxicity (IC50 < 5 µM)
AntiviralHerpes simplex virus type IInhibition of viral replication
AntiviralPoliovirus type IInhibition of viral replication

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines with different concentrations of bis[2,4-bis(trifluoromethyl)phenyl]dichloro-. The study found that higher concentrations led to increased rates of cell death and morphological changes indicative of apoptosis.
  • Antiviral Study :
    • In a controlled experiment, the compound was tested against Herpes simplex virus type I. Results showed a significant reduction in viral load in treated cells compared to controls, suggesting potential for therapeutic applications.

Applications in Research and Medicine

The unique properties of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- make it a candidate for further exploration in drug development:

  • Medicinal Chemistry : Potential use as a lead compound in the design of new anticancer agents or antiviral drugs.
  • Biochemical Assays : Its ability to inhibit specific enzymes makes it suitable for use as a probe in biochemical assays aimed at understanding enzyme kinetics and receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing bis[2,4-bis(trifluoromethyl)phenyl]dichlorosilane?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts-type reactions using silicon tetrachloride (SiCl₄) as a precursor. Key steps include:

  • Lewis Acid Catalysis : Reacting 2,4-bis(trifluoromethyl)benzene derivatives with SiCl₄ in the presence of AlCl₃ or SnCl₄ to facilitate electrophilic substitution .
  • Purification : Column chromatography with non-polar solvents (e.g., hexane) to isolate the product.
  • Yield Optimization : Reaction temperatures between 60–80°C and anhydrous conditions prevent hydrolysis of Si-Cl bonds .

Q. How is this silane used in surface modification for analytical chemistry applications?

  • Methodological Answer : The silane’s dichloro groups enable covalent bonding to hydroxylated surfaces (e.g., glassware, silica gels). A standard protocol includes:

  • Surface Activation : Treat substrates with piranha solution (H₂SO₄:H₂O₂) to generate hydroxyl groups.
  • Silanization : React the substrate with a 5% solution of the silane in toluene, followed by methanol rinses to remove unreacted silane .
  • Validation : Contact angle measurements confirm hydrophobicity post-modification.

Q. What spectroscopic techniques are critical for characterizing this silane?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) environments (δ ~ -60 to -65 ppm).
  • ²⁹Si NMR : Confirms silicon coordination (δ ~ 10–20 ppm for dichlorosilanes).
  • X-ray Crystallography : Resolves steric effects from bulky aryl groups (if crystals are obtainable) .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence the reactivity of this silane in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing -CF₃ groups increase the electrophilicity of the silicon center, enhancing its reactivity with nucleophiles. Studies involve:

  • Kinetic Profiling : Monitor reaction rates with amines or alcohols via in situ ¹⁹F NMR.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and transition states .

Q. What methodologies assess the environmental persistence of this silane?

  • Methodological Answer :

  • Biodegradation Screening : OECD 301 tests (e.g., Modified MITI) to measure half-life in aqueous systems .
  • QSAR Models : Predict persistence using log Kow (measured via HPLC) and molecular descriptors.
  • Hydrolysis Studies : Expose the silane to buffered solutions (pH 4–9) at 25°C; quantify degradation products via LC-MS .

Q. How can researchers mitigate hydrolysis-induced decomposition during storage?

  • Methodological Answer :

  • Stabilization : Store under inert gas (Ar/N₂) in flame-sealed ampules with molecular sieves.
  • Solvent Choice : Use dry toluene or THF to minimize water contact.
  • Monitoring : Periodic FT-IR analysis to detect Si-OH formation (broad ~3200 cm⁻¹ peak) .

Q. How to resolve contradictions in reported reaction yields for derivatives of this silane?

  • Methodological Answer :

  • Reproducibility Checks : Verify stoichiometry, solvent purity, and catalyst activity (e.g., SnCl₄ vs. AlCl₃).
  • Byproduct Analysis : GC-MS to identify side products (e.g., disiloxanes from hydrolysis).
  • Meta-Analysis : Compare literature data with controlled variables (temperature, reaction time) .

Q. What computational approaches predict the steric and electronic effects of substituents on this silane’s reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate steric hindrance from aryl groups using force fields (e.g., AMBER).
  • Electrostatic Potential Maps : Visualize nucleophilic attack sites using Gaussian09 .
  • Comparative Studies : Benchmark against analogous silanes with -CH₃ or -Ph substituents .

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